molecular formula C8H8BrFO2 B2984361 1-bromo-2-fluoro-3,4-dimethoxybenzene CAS No. 1095544-37-8

1-bromo-2-fluoro-3,4-dimethoxybenzene

Cat. No.: B2984361
CAS No.: 1095544-37-8
M. Wt: 235.052
InChI Key: IHJFWBQOLVRPTK-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3,4-dimethoxy-2-fluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction maintains the aromaticity of the benzene ring . The compound can also undergo free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . The substitution occurs at the benzylic position . The exact molecular and cellular effects would depend on the specific context of the reaction and the presence of other compounds.

Action Environment

The action of 1-Bromo-3,4-dimethoxy-2-fluorobenzene can be influenced by various environmental factors. For instance, the compound is highly flammable and can be easily ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent halogenation reactions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: Fluorine gas (F2) or other fluorinating agents like Selectfluor.

Major Products:

  • Substituted benzene derivatives with different functional groups replacing the bromine or fluorine atoms.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-fluoro-3,4-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-bromo-2-fluoro-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJFWBQOLVRPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095544-37-8
Record name 1-bromo-2-fluoro-3,4-dimethoxybenzene
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